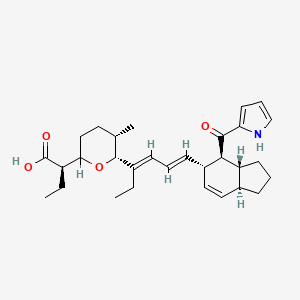
Cafamycin
描述
Cafamycin, also known as Cephamycin, is a group of β-lactam antibiotics . They are very similar to cephalosporins, and the cephamycins are sometimes classified as cephalosporins . Like cephalosporins, cephamycins are based upon the cephem nucleus . Unlike most cephalosporins, cephamycins are a very efficient antibiotic against anaerobic microbes .
Molecular Structure Analysis
Cephamycins are based upon the cephem nucleus . The enormous clinical and commercial importance of the β-lactam antibiotics has sustained a worldwide research effort directed at examining the effects of structural modifications on their biological properties .Chemical Reactions Analysis
Cephamycins are a group of β-lactam antibiotics . They are very similar to cephalosporins, and the cephamycins are sometimes classified as cephalosporins . Like cephalosporins, cephamycins are based upon the cephem nucleus . Unlike most cephalosporins, cephamycins are a very efficient antibiotic against anaerobic microbes .Physical And Chemical Properties Analysis
The structure of cafamycin was assessed by spectral analysis: UV, PMR, mass spectroscopy and CD . Physico-chemical and biological properties of the antibiotic are described . Cafamycin was shown to be an analog of indanomycin (X-14547A), a pyrrol ether antibiotic .科学研究应用
Novel Antibiotic Properties
Cafamycin, discovered in 1987, is recognized as a novel polyether antibiotic effective against gram-positive bacteria. It was isolated from Streptomyces sp., which also produces the anthracycline antibiotic galtamycin. Cafamycin is an analog of indanomycin, another pyrrol ether antibiotic, and its properties were established through various spectral analyses including UV, PMR, mass spectroscopy, and CD. The physico-chemical and biological characteristics of Cafamycin, such as its antibiotic action, make it an important subject of study in the field of medical microbiology and pharmacology (Murenets et al., 1987).
Insights from Related Research
While direct studies on Cafamycin beyond its initial discovery are limited, examining research on closely related compounds and mechanisms can provide indirect insights. For example, studies on rapamycin, a compound with similar pharmacological applications, reveal its role in aging, disease progression, and cellular metabolism. Rapamycin's influence on the mechanistic target of rapamycin (mTOR) pathway, which is central to cell growth and metabolism, indicates a potential area of interest for studying Cafamycin in a similar context. This relationship suggests that Cafamycin could also play a role in understanding and potentially treating diseases related to cell growth and metabolism, such as cancer, diabetes, and neurodegenerative disorders (Blenis, 2017), (Saxton & Sabatini, 2017).
Environmental Implications
Cafamycin's antibiotic nature also draws attention to the environmental impact of antibiotic use, particularly in concentrated animal feeding operations (CAFOs). Research on antibiotics in CAFOs highlights concerns like environmental contamination, development of antibiotic-resistant bacteria, and potential human health impacts. The presence and fate of various antibiotics, including compounds similar to Cafamycin, in the environment can inform policies and practices for sustainable and safe antibiotic use in agriculture and animal husbandry (Watanabe et al., 2010).
未来方向
The purification process of cephamycin C is not well reported in the literature . A detailed study is necessary to produce, isolate, and characterize cephamycin C . By this means, the pure compound can be obtained in the form of its salt . The latest successful technologies for cephamycin degradation/removal discussed in this review will help researchers for a better understanding of the nature and persistence of cephamycins in the environment along with the risks associated with their existence .
属性
IUPAC Name |
(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO4/c1-4-20(29-19(3)14-17-26(35-29)23(5-2)30(33)34)9-6-11-22-16-15-21-10-7-12-24(21)27(22)28(32)25-13-8-18-31-25/h6,8-9,11,13,15-16,18-19,21-24,26-27,29,31H,4-5,7,10,12,14,17H2,1-3H3,(H,33,34)/b11-6+,20-9+/t19-,21-,22-,23+,24+,26?,27+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFXFISYDXMAU-JMSKQREWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(C(O1)C(=CC=CC2C=CC3CCCC3C2C(=O)C4=CC=CN4)CC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1CC[C@@H]([C@@H](O1)/C(=C/C=C/[C@H]2C=C[C@@H]3CCC[C@H]3[C@@H]2C(=O)C4=CC=CN4)/CC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cafamycin | |
CAS RN |
112303-17-0 | |
| Record name | Cafamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112303170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



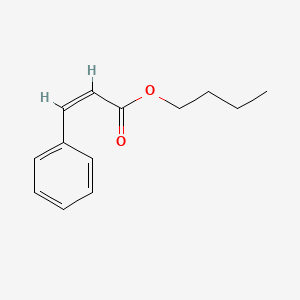
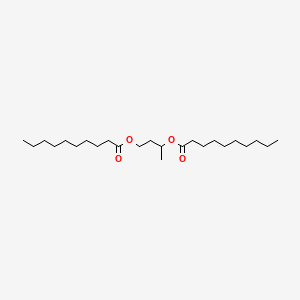
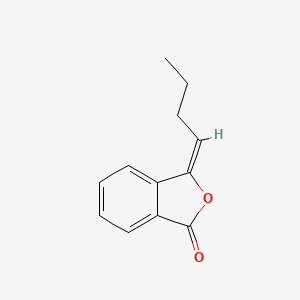
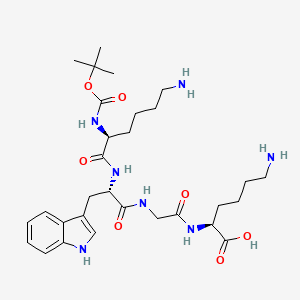
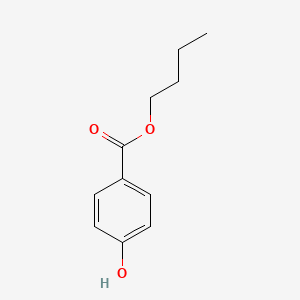
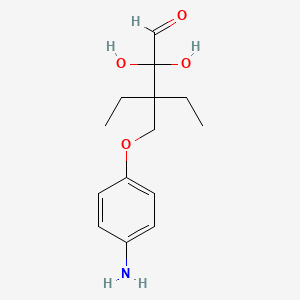
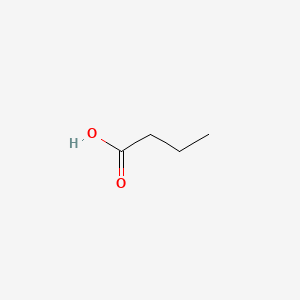
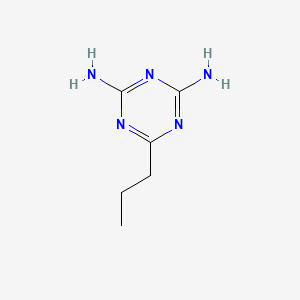
![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
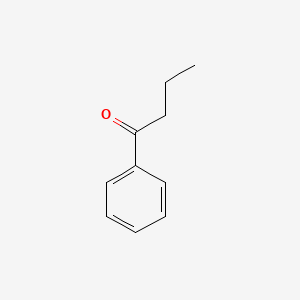
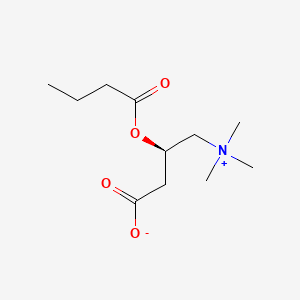
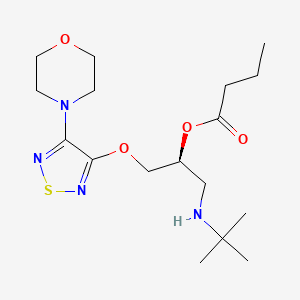
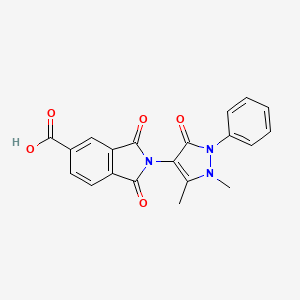
![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)